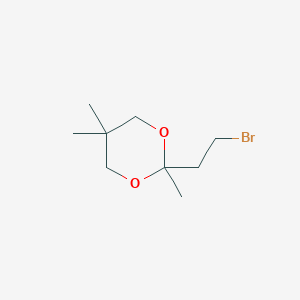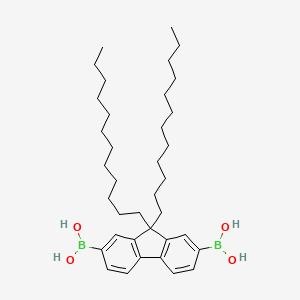
9,9-Didodecylfluorene-2,7-diboronic acid
Übersicht
Beschreibung
9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with the linear formula (OH)2BC6H3C(C12H25)2C6H3B(OH)2 . It has a molecular weight of 590.49 .
Synthesis Analysis
This compound can be used as a reactant in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, carbon nanotube composites for polymer memory devices via Suzuki coupling reactions, and fluorine-containing fluorene oligomers .Molecular Structure Analysis
The molecular structure of 9,9-Didodecylfluorene-2,7-diboronic acid is represented by the SMILES stringCCCCCCCCCCCC1(CCCCCCCCCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O . Chemical Reactions Analysis
9,9-Didodecylfluorene-2,7-diboronic acid can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 269 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 670.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Here’s a comprehensive analysis of the scientific research applications of 9,9-Didodecylfluorene-2,7-diboronic acid, focusing on unique applications:
Synthesis of Luminescent Copolymers
This compound is used in the synthesis of luminescent alternating boron quinolate-fluorene copolymers. These copolymers have potential applications in organic light-emitting diodes (OLEDs) due to their light-emitting properties .
Polymer Memory Devices
It serves as a reactant in creating carbon nanotube composites for polymer memory devices through Suzuki coupling reactions. These composites are significant for developing advanced memory storage technologies .
Fluorine-Containing Oligomers
The compound is involved in the synthesis of fluorine-containing fluorene oligomers, which are important for various electronic and photonic applications due to their unique electrical properties .
Rhodium-Catalyzed Hydroarylation
It acts as a reactant for rhodium-catalyzed hydroarylation, a type of chemical reaction used in the synthesis of complex organic compounds, which can be applied in pharmaceuticals and agrochemicals .
Molecular Bridging of Silicon Nanogaps
This chemical is used for molecular bridging of silicon nanogaps, which is crucial for the development of molecular electronics and sensors .
Sensing and Storing Benzene
The compound aids in the preparation of boronate ester coordinated polymer and macrocycle, which are used for sensing and storing benzene, indicating its role in environmental monitoring and safety .
Synthesis of Light-Emitting Carbazole-Based Copolymers
It is also used in the synthesis of light-emitting carbazole-based copolymers that bear cyano-substituted arylenevinylene chromophore, relevant in creating advanced materials for optoelectronic devices .
Zukünftige Richtungen
The compound’s potential for future applications is suggested by its use in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, carbon nanotube composites for polymer memory devices, and fluorine-containing fluorene oligomers . These applications suggest potential future directions in the fields of materials science and electronics.
Wirkmechanismus
Target of Action
It is known that this compound is used as a reactant in the synthesis of luminescent alternating boron quinolate-fluorene copolymers .
Mode of Action
It is known to participate in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It is known to be involved in the synthesis of luminescent alternating boron quinolate-fluorene copolymers . These copolymers can be used in the fabrication of light-emitting diodes (LEDs), suggesting a role in optoelectronic pathways .
Result of Action
Its role in the synthesis of luminescent alternating boron quinolate-fluorene copolymers suggests that it contributes to the luminescent properties of these materials .
Eigenschaften
IUPAC Name |
(7-borono-9,9-didodecylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWUNIPUPZNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392840 | |
| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Didodecylfluorene-2,7-diboronic acid | |
CAS RN |
480424-86-0 | |
| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 9,9-Didodecylfluorene-2,7-diboronic acid in the synthesis of luminescent polymers?
A1: 9,9-Didodecylfluorene-2,7-diboronic acid serves as a crucial building block in the synthesis of π-conjugated copolymers. The research paper describes its use in a Suzuki cross-coupling reaction with 5,7-dibromo-8-benzylquinoline. This reaction, facilitated by a palladium catalyst (palladium(II) acetate) and a ligand (S-Phos), results in a boron tribromide and benzyloxyquinoline-based polyfluorene. This polyfluorene then undergoes further modification to yield the final luminescent polymers. []
Q2: How does the structure of the resulting polymers influence their optical properties?
A2: The Suzuki cross-coupling reaction allows for the incorporation of both fluorene and quinoline units into the polymer backbone. [] The researchers observed that the formation of boron complexes in the final polymers led to a redshift in both absorption and photoluminescence spectra compared to the initial polyfluorene derivative. This shift is attributed to a decrease in the LUMO energy level, supported by DFT calculations on model compounds. [] Essentially, the specific arrangement of these units, alongside the boron complexation, dictates the polymer's light absorption and emission characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





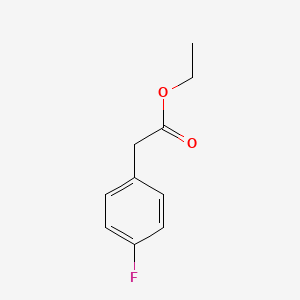
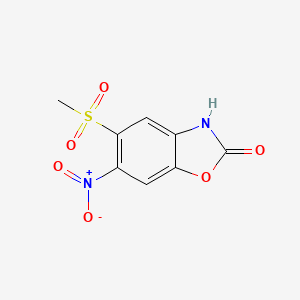
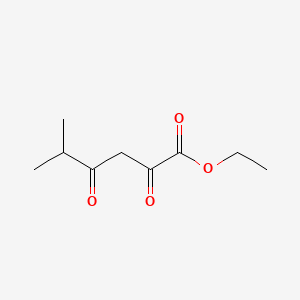

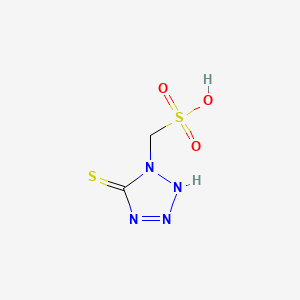
![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
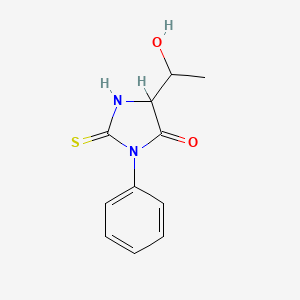

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)

